molecular formula C10H15NO B8725551 2-(4-Methoxyphenyl)propan-1-amine

2-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B8725551
M. Wt: 165.23 g/mol
InChI Key: LUOOSDUSUYCCFY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propan-1-amine is a primary amine featuring a propane backbone with a 4-methoxyphenyl substituent at the second carbon and an amine group at the terminal carbon. This structure imparts unique physicochemical properties, including moderate lipophilicity (LogP ~4.84) and a molecular weight of 179.26 g/mol (calculated from C₁₀H₁₅NO) . Its methoxy group enhances electron-donating effects, influencing receptor binding and metabolic stability.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3

InChI Key

LUOOSDUSUYCCFY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)oxy]propan-1-amine

  • Structure : Ether-linked 4-methoxyphenyl group at C3.
  • Properties : Reduced lipophilicity (due to oxygen linker) and altered electronic effects.
  • Application : Used to synthesize 1,4-benzothiazepines with RyR2-stabilizing activity .

1,3-Bis(4-methoxyphenyl)propan-1-amine Hydrochloride

  • Structure : Two 4-methoxyphenyl groups at C1 and C3.
  • Properties : Increased molecular weight (271.16 g/mol) and hydrophobicity (LogP 4.84), enhancing membrane permeability .
  • Activity: Potential for dual-target interactions due to symmetrical substitution.

Positional Isomerism and Branching

1-(4-Methoxyphenyl)propan-2-amine

  • Structure : Amine group at C2 (positional isomer).
  • Properties : Higher steric accessibility at the amine, leading to distinct receptor binding (e.g., serotoninergic activity in amphetamine analogs) .
  • Activity : Acts as a precursor for 4-methoxyamphetamine derivatives with psychoactive effects .

2-(4-Methoxyphenyl)-2-methylpropan-1-amine

  • Structure : Methyl branch at C2.
  • Properties : Increased steric hindrance reduces metabolic degradation.
  • Application : Used in glycoconjugate synthesis for targeted drug delivery .

Functional Group Modifications

2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Amide derivative with a hydroxybenzamide group.
  • Properties : Enhanced hydrogen-bonding capacity (PSA 66.8 Ų) improves solubility.
  • Activity : Exhibits anti-inflammatory effects (IC₅₀ < 17.21 µM) .

2-Amino-3-(4-methoxyphenyl)propan-1-ol

  • Structure : Hydroxyl group at C1.
  • Properties : Higher polarity (LogP ~0.79) compared to the parent compound .
  • Application: Potential for CNS-targeted therapies due to improved blood-brain barrier penetration.

Stereochemical Variations

(S)-1-(4-Methoxyphenyl)propan-1-amine

  • Structure : Chiral center at C1 with (S)-configuration.
  • Properties : Enantiomer-specific activity; used in asymmetric synthesis .
  • Application : Key intermediate in enantioselective drug development.

(2R)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride

  • Structure : Chiral center at C2 with (R)-configuration.
  • Properties : Molecular weight 201.70 g/mol; used in peptidomimetic designs .

Pharmacological Analogues

N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine (Triflupromazine)

  • Structure: Trifluoromethyl and phenothiazine groups.
  • Properties : LogP ~5.2; antipsychotic activity via dopamine receptor antagonism .

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Structure : Trifluoromethyl substituent at C4.
  • Properties : Strong electron-withdrawing effects enhance metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Feature Reference
2-(4-Methoxyphenyl)propan-1-amine C₁₀H₁₅NO 179.26 4.84 Primary amine, methoxy group
1-(4-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 179.26 2.80 Positional isomer
2-(4-Methoxyphenyl)-2-methylpropan-1-amine C₁₁H₁₇NO 187.26 5.12 Steric hindrance
Rip-B C₁₆H₁₇NO₃ 287.31 3.10 Anti-inflammatory amide

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